1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Overview
Description
1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenyl halide.
Nucleophilic Substitution: The 2-tert-butylphenyl halide undergoes nucleophilic substitution with 3-(4-ethylpiperazin-1-yl)propan-2-ol to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled temperature and pressure conditions.
Continuous Flow Synthesis: Employing continuous flow synthesis to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols or amines.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives.
Scientific Research Applications
1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used in the development of beta-blockers for the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Pharmacological Studies: Employed in studies to understand the interaction of beta-blockers with beta-adrenergic receptors.
Biological Research: Utilized in research to investigate the effects of beta-blockers on cellular signaling pathways.
Industrial Applications: May be used in the synthesis of other pharmaceutical compounds or as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves:
Beta-Adrenergic Receptor Interaction: The compound binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline.
Signal Transduction Pathways: This binding leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and reduced activation of protein kinase A.
Physiological Effects: The overall effect is a reduction in heart rate, myocardial contractility, and blood pressure, making it effective in treating cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar indications.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker commonly used in the treatment of hypertension and angina.
Uniqueness
1-(2-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its tert-butyl and piperazine moieties may influence its binding affinity and selectivity for beta-adrenergic receptors, potentially offering advantages in terms of efficacy and side effect profile.
Properties
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-16(22)15-23-18-9-7-6-8-17(18)19(2,3)4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMRSVRULYLRBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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